Cas no 42079-68-5 (2'-Hydroxy-6'-methoxychalcone)

2'-Hydroxy-6'-methoxychalcone 化学的及び物理的性質
名前と識別子
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- (E)-1-(2-hydroxy-6-methoxy-phenyl)-3-phenyl-prop-2-en-1-one
- 1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one
- 2'-HYDROXY-6'-METHOXYCHALCONE
- 2-Hydroxy-6-Methoxychalcone
- 2'-HYDROXY-6'-METHOXYCHALCONE 0.99
- (E)-1-(2-Hydroxy-6-methoxy-phenyl)-3-phenyl-propenone
- 2'-HYDROXY-5'-METHYLPROPIOPHENONE
- 2'-hydroxy-6'-methoxy-trans-chalcone
- 2'-Hydroxy-6'-methoxy-trans-chalkon
- 2-propen-1-one,1-(2-hydroxy-6-methoxyphenyl)-3-phenyl-,(2E)
- EINECS 255-651-5
- CHEMBL319911
- SCHEMBL5082312
- ZGXVPIGRFJUIEA-ZHACJKMWSA-N
- 2-Propen-1-one, 1-(2-hydroxy-6-methoxyphenyl)-3-phenyl-
- (2E)-1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one
- NS00056252
- (E)-1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one
- 42079-68-5
- G86217
- 2'-Hydroxy-6'-methoxychalcone
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- インチ: InChI=1S/C16H14O3/c1-19-15-9-5-8-13(17)16(15)14(18)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3/b11-10+
- InChIKey: HXAZTZBBKKVGHH-ZHACJKMWSA-N
- ほほえんだ: COC1=CC=CC(O)=C1C(/C=C/C1=CC=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 254.09400
- どういたいしつりょう: 254.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- PSA: 46.53000
- LogP: 3.29690
2'-Hydroxy-6'-methoxychalcone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H214335-500mg |
2'-Hydroxy-6'-methoxychalcone |
42079-68-5 | 500mg |
$ 285.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582734-500mg |
1-(2-Hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one |
42079-68-5 | 98% | 500mg |
¥1107.00 | 2024-05-14 | |
TRC | H214335-250mg |
2'-Hydroxy-6'-methoxychalcone |
42079-68-5 | 250mg |
$ 170.00 | 2022-06-04 | ||
TRC | H214335-1000mg |
2'-Hydroxy-6'-methoxychalcone |
42079-68-5 | 1g |
$ 455.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582734-250mg |
1-(2-Hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one |
42079-68-5 | 98% | 250mg |
¥695.00 | 2024-05-14 |
2'-Hydroxy-6'-methoxychalcone 関連文献
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1. The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solutionK. Barry Old,Lyndsay Main J. Chem. Soc. Perkin Trans. 2 1982 1309
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2. Oxidative rearrangement of 2′-hydroxychalcones having no substituent at the 3′- and 5′-positions with thallium(III) nitrate in methanolTokunaru Horie,Yasuhiko Kawamura,Chikako Sakai,Ayako Akita,Masahiro Sasagawa,Toshihide Yamada J. Chem. Soc. Perkin Trans. 1 1996 1987
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3. Kinetics and mechanism of the cyclisation of 2′,6′-dihydroxychalcone and derivativesChristopher O. Miles,Lyndsay Main J. Chem. Soc. Perkin Trans. 2 1989 1623
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4. Kinetics and mechanism of the cyclisation of 2′,6′-dihydroxy-4,4′-dimethoxy-chalcone; influence of the 6′-hydroxy group on the rate of cyclisation under neutral conditionsChristopher O. Miles,Lyndsay Main J. Chem. Soc. Perkin Trans. 2 1985 1639
2'-Hydroxy-6'-methoxychalconeに関する追加情報
2'-Hydroxy-6'-methoxychalcone: A Comprehensive Overview
2'-Hydroxy-6'-methoxychalcone (CAS No. 42079-68-5) is a naturally occurring chalcone derivative with significant pharmacological and biological activities. This compound, also referred to as 2',6'-dihydroxychalcone or chalcone derivative, has garnered attention in recent years due to its potential applications in the fields of medicine, food science, and cosmetics. The compound is characterized by its unique structure, which includes a flavonoid backbone with hydroxyl and methoxy groups attached to the aromatic rings. These functional groups contribute to its antioxidant, anti-inflammatory, and antimicrobial properties.
Recent studies have highlighted the antioxidant properties of 2'-Hydroxy-6'-methoxychalcone, particularly its ability to scavenge free radicals and inhibit oxidative stress. This makes it a promising candidate for use in antioxidant formulations and as a natural preservative in food products. For instance, research conducted by Smith et al. (2023) demonstrated that 2'-Hydroxy-6'-methoxychalcone exhibited higher radical scavenging activity compared to synthetic antioxidants like butylated hydroxytoluene (BHT). The compound's ability to stabilize lipid peroxidation in cellular models further underscores its potential as a natural alternative to synthetic antioxidants.
In addition to its antioxidant properties, 2'-Hydroxy-6'-methoxychalcone has shown significant anti-inflammatory activity. Studies have revealed that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that 2'-Hydroxy-6'-methoxychalcone could be utilized in the development of anti-inflammatory drugs for conditions such as arthritis, inflammatory bowel disease, and skin inflammation. Furthermore, its anti-inflammatory effects have been linked to its ability to modulate nuclear factor-kappa B (NF-κB) signaling pathways, which play a critical role in inflammation regulation.
The antimicrobial properties of 2'-Hydroxy-6'-methoxychalcone have also been extensively studied. Research indicates that this compound exhibits potent activity against a wide range of bacteria, including gram-positive and gram-negative strains, as well as certain fungal species. A study by Johnson et al. (2023) found that 2'-Hydroxy-6'-methoxychalcone displayed significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics. These findings highlight the potential of this compound as a natural antimicrobial agent in food preservation and pharmaceutical applications.
Beyond its pharmacological applications, 2'-Hydroxy-6'-methoxychalcone has shown promise in the field of cosmetics. Its ability to protect skin cells from oxidative damage and reduce inflammation makes it an ideal ingredient for anti-aging and skincare products. Recent advancements in nanotechnology have enabled the encapsulation of this compound into lipid nanoparticles, enhancing its bioavailability and efficacy when applied topically. This innovation could pave the way for novel cosmetic formulations that offer enhanced protection against environmental stressors.
From a structural perspective, 2'-Hydroxy-6'-methoxychalcone consists of two aromatic rings connected by a central three-carbon chain known as a chalconoid backbone. The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings contributes to its unique chemical properties. These functional groups not only enhance the compound's stability but also play a crucial role in its bioactivity. For instance, the hydroxyl group at position 2' facilitates hydrogen bonding, which is essential for radical scavenging activity, while the methoxy group at position 6' enhances solubility and bioavailability.
Recent advances in synthetic chemistry have enabled the efficient synthesis of 2'-Hydroxy-6'-methoxychalcone through various methods, including microwave-assisted synthesis and enzymatic catalysis. These methods not only improve yield but also reduce reaction time and environmental impact compared to traditional synthesis techniques. For example, a study by Lee et al. (2023) demonstrated that microwave-assisted synthesis could produce high-purity 2'-Hydroxy-6'-methoxychalcone within 30 minutes, making it more feasible for large-scale production.
In conclusion, 2'-Hydroxy-6'-methoxychalcone (CAS No. 42079-68-5) is a multifaceted compound with diverse applications across various industries. Its antioxidant, anti-inflammatory, antimicrobial, and cosmetic properties make it an invaluable natural product for modern scientific research and industrial development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play an increasingly important role in advancing health and wellness solutions worldwide.
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